REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.ClS([N:10]=[C:11]=O)(=O)=O.[CH3:13][N:14](C=O)C.[OH-].[Na+]>C(#N)C.CCOC(C)=O>[NH:1]1[CH:5]=[C:4]([C:13]#[N:14])[CH:3]=[C:2]1[C:11]#[N:10] |f:3.4|
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Name
|
|
Quantity
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2.73 mL
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Type
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reactant
|
Smiles
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ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was cooled in an ice/salt bath
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Type
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ADDITION
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Details
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added to the reaction dropwise over the following 30 min
|
Duration
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30 min
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Type
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CUSTOM
|
Details
|
The ice/salt bath was removed
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Type
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TEMPERATURE
|
Details
|
The solution was then cooled in an ice/salt bath
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Type
|
TEMPERATURE
|
Details
|
to slowly warm to rt over 17 h
|
Duration
|
17 h
|
Type
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TEMPERATURE
|
Details
|
The solution was cooled in an ice/salt bath
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a separatory funnel
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Type
|
CUSTOM
|
Details
|
the organic layer was isolated
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Type
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EXTRACTION
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Details
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the aqueous layer was back extracted with EtOAc (2×)
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Type
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WASH
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Details
|
The collected organic was washed with aq saturated NaHCO3
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Type
|
EXTRACTION
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Details
|
The aqueous layers were back extracted with EtOAc (2×50 mL)
|
Type
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CUSTOM
|
Details
|
The combined organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (9:1 v/v CH2Cl2-EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC(=C1)C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.9 mmol | |
AMOUNT: MASS | 1.28 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |